Product packaging for (2-Azido-2-methoxy-1-phenylethyl)benzene(Cat. No.:CAS No. 111238-39-2)

(2-Azido-2-methoxy-1-phenylethyl)benzene

Cat. No.: B14308377
CAS No.: 111238-39-2
M. Wt: 253.30 g/mol
InChI Key: PHKZXBXUBJLSFK-UHFFFAOYSA-N
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Description

(2-Azido-2-methoxy-1-phenylethyl)benzene is an organic azide compound of significant interest in synthetic organic chemistry and materials science research. The azido group is a versatile building block for constructing nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals and agrochemicals . This compound can participate in key reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click reaction" used to rapidly assemble 1,2,3-triazole linkages . Furthermore, under thermal or photolytic conditions, the azide can decompose to release nitrogen gas and generate a reactive nitrene intermediate . These nitrenes are highly efficient in polymer cross-linking reactions, a process utilized to enhance the mechanical properties, stability, and performance of polymers in devices like organic light-emitting diodes (LEDs) and field-effect transistors (OFETs) . The presence of both the azide and a benzene ring in its structure makes it a valuable precursor for amination reactions and the synthesis of complex molecular architectures . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, considering the potential energetic nature of organic azides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O B14308377 (2-Azido-2-methoxy-1-phenylethyl)benzene CAS No. 111238-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111238-39-2

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

(2-azido-2-methoxy-1-phenylethyl)benzene

InChI

InChI=1S/C15H15N3O/c1-19-15(17-18-16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3

InChI Key

PHKZXBXUBJLSFK-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1=CC=CC=C1)C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

Reaction Mechanisms and Reactivity of 2 Azido 2 Methoxy 1 Phenylethyl Benzene

Electronic Structure and Reactivity Profile of the Azide (B81097) Group in Arylalkyl Systems

The azide group is a pseudohalogen with a linear structure and described by several mesomeric forms. In arylalkyl azides, the electronic character of the azide is modulated by the electronic effects of the aromatic ring and any substituents present.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgunesp.br

In azido-phenylalkane systems, the HOMO and LUMO are key to predicting the molecule's behavior as a nucleophile or electrophile. youtube.com The HOMO's energy level indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy level reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a determinant of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For a typical 1,3-dipolar cycloaddition reaction, such as the reaction of an azide with an alkyne, the relative energies of the azide's and the alkyne's FMOs determine the reaction rate and mechanism. nih.gov The reactivity of phenyl azide in these cycloadditions is well-studied and shows that its behavior can be ambiphilic, reacting with both electron-rich and electron-poor dipolarophiles. nih.gov The substituents on the phenyl ring in (2-Azido-2-methoxy-1-phenylethyl)benzene, as well as the methoxy (B1213986) group, will influence the energies of its FMOs, thereby tuning its reactivity in such cycloaddition reactions.

Below is a table illustrating how substituents can affect the FMO energy gap in related systems, which is a key predictor of reactivity.

Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Implication
Phenyl Azide (Reference)-9.5-0.59.0Baseline Reactivity
Phenyl Azide + Electron-Donating GroupHigher (e.g., -9.2)Higher (e.g., -0.3)Slightly SmallerIncreased Nucleophilicity
Phenyl Azide + Electron-Withdrawing GroupLower (e.g., -9.8)Lower (e.g., -0.8)Slightly LargerIncreased Electrophilicity

Note: The values presented are illustrative and represent general trends.

The azide functional group can be represented by several resonance (or mesomeric) structures, which describe the delocalization of π-electrons across the three nitrogen atoms. nih.gov This delocalization results in the terminal nitrogen atom being nucleophilic, while the central nitrogen is electrophilic.

The electronic nature of the substituents on the arylalkyl framework significantly influences the electron distribution within the azide moiety. The mesomeric effect describes this polarity produced by the interaction of pi bonds or between a pi bond and a lone pair on an adjacent atom. wikipedia.org

Positive Mesomeric Effect (+M): Electron-donating groups, like the methoxy group (-OCH₃) in the subject compound, exert a +M effect. They donate electron density to the system through resonance, which can increase the nucleophilicity of the terminal azide nitrogen.

Negative Mesomeric Effect (-M): Electron-withdrawing groups exert a -M effect, pulling electron density away from the system and potentially increasing the electrophilicity of the azide. wikipedia.org

In this compound, the two phenyl groups and the methoxy group collectively influence the azide's reactivity. The delocalization of electrons from the phenyl rings and the methoxy group can stabilize the molecule and modulate the charge distribution on the azide nitrogen atoms, thereby affecting how it interacts with other reactants.

Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. For azides, this is particularly relevant in 1,3-dipolar cycloaddition reactions. The reaction of an aryl azide with an unsymmetrical alkyne can yield two different regioisomeric triazoles (1,4- and 1,5-disubstituted).

The outcome is governed by a combination of steric and electronic factors. FMO theory helps predict the regioselectivity by examining the orbital coefficients of the interacting atoms in the HOMO and LUMO. researchgate.net Generally, the reaction is controlled by the interaction where the largest lobe of the azide's HOMO interacts with the largest lobe of the alkyne's LUMO (and vice versa). nih.gov

For aryl azides, substituents on the aromatic ring can alter the orbital coefficients and energies, thus influencing the regiochemical outcome. researchgate.net In the case of this compound, the steric bulk of the 1,2-diphenylethyl group and the electronic influence of the methoxy group would be expected to impart a high degree of regioselectivity in its cycloaddition reactions.

The following table summarizes the typical regiochemical outcomes for reactions of substituted aryl azides with a terminal alkyne like methyl propiolate.

Aryl Azide Substituent (para-position)Major RegioisomerMinor RegioisomerRatio (Major:Minor)
-H1,4-disubstituted1,5-disubstituted82:18
-CH₃1,4-disubstituted1,5-disubstituted75:25
-OCH₃1,4-disubstituted1,5-disubstitutedNot specified
-NO₂1,4-disubstituted1,5-disubstituted95:5

Data adapted from studies on 1,3-dipolar cycloadditions of 4-substituted-phenyl azides. researchgate.net

Intramolecular Reactivity Pathways

Beyond intermolecular reactions, arylalkyl azides can undergo transformations involving only the molecule itself, typically initiated by heat or light.

The most common intramolecular reaction pathway for organic azides is thermal decomposition. Upon heating, the C-N bond to the azide group cleaves, leading to the extrusion of molecular nitrogen (N₂), a thermodynamically very stable molecule. This process generates a highly reactive, electron-deficient intermediate known as a nitrene (R-N:). rsc.org

This decomposition is the rate-determining step in the thermal reactions of azides. rsc.org The resulting nitrene can exist in two spin states: a singlet state (with paired electrons) and a triplet state (with unpaired electrons). The singlet nitrene is typically formed first and can then undergo intersystem crossing to the more stable triplet state. rsc.org The reactivity of the nitrene is highly dependent on its spin state. Singlet nitrenes often undergo concerted reactions, while triplet nitrenes exhibit radical-like reactivity.

For this compound, thermal decomposition would lead to the formation of the corresponding (2-methoxy-1-phenylethyl)phenyl nitrene intermediate, which would then rapidly undergo further reactions.

Once formed, the nitrene intermediate is not stable and will rapidly react. Due to the proximity of various reactive sites within the same molecule, intramolecular reactions are highly favored. Potential pathways for the nitrene derived from this compound include:

C-H Insertion: The electron-deficient nitrene can insert into nearby C-H bonds. The presence of benzylic C-H bonds in the structure provides favorable sites for such insertions, which would lead to the formation of new five- or six-membered nitrogen-containing heterocyclic rings.

Intramolecular Cyclization onto Aromatic Rings: The nitrene can attack one of the phenyl rings in an electrophilic manner, leading to the formation of fused heterocyclic systems like azepines or carbazoles, often through an azirine intermediate. quimicaorganica.org

Rearrangements: The intermediate nitrene can undergo rearrangements. For example, alkyl nitrenes can rearrange to form imines. rsc.org

These intramolecular pathways are competitive, and the product distribution depends on the specific structure of the azide, the reaction conditions (temperature, solvent), and the spin state of the nitrene intermediate.

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the participation of the compound This compound in the requested intermolecular reaction pathways. While the reaction types listed—[3+2] dipolar cycloadditions (including CuAAC and SPAAC), the Staudinger reaction, and Aza-Wittig reactions—are well-established transformations for organic azides, published studies, and experimental results pertaining specifically to this compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, because the foundational experimental data for this specific compound does not appear to be available in the public domain.

To fulfill the user's request, one would need access to primary research literature (e.g., journal articles, patents, chemical databases) that explicitly describes the reaction of this compound with various substrates under the conditions outlined. Without such sources, any attempt to describe its reactivity would be speculative and would not meet the required standards of scientific accuracy.

Table of Compounds Mentioned

Intermolecular Reaction Pathways of the Azide Moiety

Nucleophilic and Electrophilic Reactions of the Azido (B1232118) Group

The azido group (–N₃) is a versatile functional group known for its diverse reactivity. acs.orgresearchgate.net In this compound, the azido group can participate in a variety of transformations characteristic of organic azides.

Nucleophilic Character: The terminal nitrogen atom of the azide is mildly nucleophilic. wikipedia.orgnih.gov This allows it to participate in nucleophilic substitution reactions where the azide itself acts as the nucleophile to form the C-N bond. For instance, the synthesis of such a compound could involve the reaction of a suitable precursor with an azide salt, like sodium azide, in an Sₙ2 reaction. masterorganicchemistry.com The azide ion is considered an excellent nucleophile for such transformations. masterorganicchemistry.com

Electrophilic Character and Cycloadditions: Organic azides can also react with electrophiles, which typically attack the internal nitrogen atom. wikipedia.org One of the most significant reactions of azides is their participation in 1,3-dipolar cycloadditions. acs.orgresearchgate.net In these reactions, the azide functions as a 1,3-dipole, reacting with dipolarophiles like alkynes to form 1,2,3-triazole rings. wikipedia.org This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry". nih.gov

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. acs.orgnih.gov Azides are considered ambiphilic, meaning the reaction can be controlled by either the interaction of the azide's Highest Occupied Molecular Orbital (HOMO) with the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO) or vice-versa. acs.orgnih.gov The specific electronic nature of the substituents on the azide and the alkyne determines which interaction dominates. acs.org

Other Reactions: The azido group is also a precursor to nitrenes via thermal or photochemical decomposition, although this often requires harsh conditions. wikipedia.org Furthermore, azides can be readily reduced to primary amines using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or through hydrogenolysis. wikipedia.orgnih.gov This transformation makes the azido group a useful synthon for a protected amine. wikipedia.org

Reactions with Lewis Acids

Lewis acids can significantly influence the reactivity of the azido group, particularly in benzylic azides due to the stability of potential cationic intermediates. Research on the closely related model compound (1-azidoethyl)benzene demonstrates that various Lewis and Brønsted acids can promote a Schmidt-type reaction. researchgate.net In this reaction, the Lewis acid activates the azide, leading to the formation of an iminium ion intermediate, which can be trapped in situ by a reducing agent like NaBH₄ to yield sterically hindered tertiary amines. researchgate.net

A systematic study using (1-azidoethyl)benzene as the substrate revealed that the choice of Lewis acid has a profound impact on the reaction's efficiency and selectivity. researchgate.net It is anticipated that this compound would exhibit similar reactivity due to the presence of the benzylic azide moiety.

Table 1: Reaction of (1-azidoethyl)benzene with Various Lewis/Brønsted Acids researchgate.net
EntryAcidSolventTime (h)Yield of Tertiary Amine (%)Yield of Secondary Amine (%)
1BF₃·OEt₂DCE125810
2AlCl₃DCE124512
3TiCl₄DCE12Complex mixture
4Et₂AlClDCE12655
5EtAlCl₂DCE685<2
6TfOHDCE123515
7MsOHDCE122510

Data from a study on (1-azidoethyl)benzene, used as a model for the reactivity of the benzylic azide in the title compound.

Mechanistic Studies of Substitution Reactions of Phenylethyl Derivatives

The phenylethyl scaffold present in this compound is prone to nucleophilic substitution reactions at the carbon atoms bearing the azide and methoxy groups. The mechanism of these reactions can be either concerted (Sₙ2) or stepwise (Sₙ1), depending on the substrate, nucleophile, leaving group, and solvent. acs.org

The presence of a phenyl group on the carbon adjacent to the reaction center can stabilize a developing positive charge, favoring an Sₙ1 pathway through the formation of a benzylic carbocation. acs.org However, concerted bimolecular substitution (Sₙ2) is also possible. acs.org

Model studies on the nucleophilic substitution of phenylethyl halides with sodium azide provide insight into the reactivity of this system. The rate of substitution is sensitive to steric hindrance at the reaction center. For instance, increasing substitution at the benzylic carbon decreases the rate of Sₙ2 reactions. researchgate.net

Table 2: Relative Reaction Rates of Model Substrates with Sodium Azide researchgate.net
SubstrateRelative Rate Constant (krel)Reaction Type
Benzyl chloride (BzCl)22Sₙ2
1-Phenylethyl chloride (1-PECl)1Sₙ2
1-Phenylethyl bromide (1-PEBr)~99 (4.5 x krel of BzCl)Sₙ2

This data illustrates the decreased Sₙ2 reactivity with increased substitution at the benzylic carbon (BzCl vs. 1-PECl) and the effect of a better leaving group (Cl vs. Br). researchgate.net

For this compound, substitution reactions could be complex. The azide itself could potentially act as a leaving group under certain conditions, although it is not typically considered a good one. acs.org

Influence of Stereochemistry on Reaction Pathways

The structure of this compound contains two chiral centers (at C-1 and C-2 of the ethyl chain). This stereochemistry is a critical factor in determining the course and outcome of its reactions.

In nucleophilic substitution reactions proceeding via an Sₙ2 mechanism, an inversion of configuration at the reacting stereocenter is expected. nih.gov Therefore, the reaction of a stereochemically pure precursor would lead to a product with the opposite configuration. Conversely, reactions that proceed through a planar Sₙ1 carbocation intermediate would likely result in a racemic or diastereomeric mixture of products. nih.gov

The relative orientation of the substituents (syn or anti) in a given diastereomer of this compound can influence reaction rates and pathways. For example, in elimination reactions, a specific (often anti-periplanar) arrangement of the proton and the leaving group is required. Neighboring group participation is also a possibility, where an adjacent group (like the methoxy or phenyl group) could interact with the reaction center, influencing the rate and stereochemical outcome, often leading to retention of configuration.

Catalytic reactions can also be highly sensitive to the substrate's stereochemistry. For example, some palladium-catalyzed allylic azidation reactions are known to proceed with a net retention of stereochemistry through a double-inversion mechanism. nih.gov While the title compound is not allylic, this illustrates how catalysts can mediate complex stereochemical outcomes. The specific stereoisomer of this compound would therefore be expected to exhibit distinct reactivity, potentially allowing for diastereoselective transformations.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Azido 2 Methoxy 1 Phenylethyl Benzene and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of (2-Azido-2-methoxy-1-phenylethyl)benzene in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity of all atoms in the molecule can be mapped out. thieme-connect.deuobasrah.edu.iq

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the same for the carbon skeleton. uobasrah.edu.iqnih.gov For this compound, the spectra are expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the two aliphatic methine protons on the ethyl bridge, and the protons of the methoxy (B1213986) group.

The chemical shifts of the methine protons are particularly diagnostic. The proton adjacent to the phenyl group and the azido-bearing carbon (H-1) would appear at a different chemical shift than the proton adjacent to the other phenyl group and the methoxy-bearing carbon (H-2), with their exact positions influenced by the electronegativity of the attached groups. The methoxy group protons would typically appear as a sharp singlet.

The ¹³C NMR spectrum would complement this by showing signals for the aromatic carbons, the two distinct methine carbons, and the methoxy carbon. The carbon atom attached to the electronegative azide (B81097) group (C-2) and the one attached to the oxygen of the methoxy group would be shifted downfield. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar structural motifs found in phenylethylamine and methoxylated stilbene (B7821643) analogs.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (C₆H₅)7.20 - 7.40 (m, 10H)127.0 - 142.0
Methine-H (CH -Ph)~4.5 - 5.0 (d)~60 - 70
Methine-H (CH -N₃)~4.0 - 4.5 (d)~80 - 90
Methoxy-H (OCH ₃)~3.3 - 3.6 (s, 3H)~55 - 60

This is an interactive data table. You can sort and filter the data as needed.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle and confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key correlation would be a cross-peak between the two methine protons (H-1 and H-2), confirming their adjacency on the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). It would definitively link the methine proton signals to their corresponding methine carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methine protons to the carbons of the adjacent phenyl rings, and from the methoxy protons to the carbon atom at position C-2. acs.org

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiStructural Information Confirmed
COSY H-1 ↔ H-2Adjacency of the two methine protons on the ethyl backbone.
HSQC H-1 ↔ C-1; H-2 ↔ C-2; H(OCH₃) ↔ C(OCH₃)Direct one-bond connections between specific protons and carbons.
HMBC H-1 ↔ Phenyl C's; H-2 ↔ Phenyl C's; H(OCH₃) ↔ C-2Connectivity between the ethyl bridge, phenyl rings, and methoxy group.

This is an interactive data table. You can sort and filter the data as needed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₅H₁₅N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A primary and highly diagnostic fragmentation for organic azides is the loss of a molecule of nitrogen (N₂, 28 Da). Other likely fragmentations include benzylic cleavage and cleavage alpha to the ether linkage. libretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Proposed Fragment)Loss from Molecular Ion (M⁺)Proposed Structure of Fragment
M⁺ - 28- N₂[C₁₅H₁₅O]⁺ (Resulting from loss of dinitrogen)
M⁺ - 31- •OCH₃[C₁₄H₁₂N₃]⁺ (Loss of methoxy radical)
M⁺ - 42- •N₃[C₁₅H₁₅O]⁺ (Loss of azide radical)
105- C₈H₈N₃O[C₇H₇O]⁺ (Tropylium-like ion from cleavage)
91- C₈H₈N₃O[C₇H₇]⁺ (Tropylium ion from benzylic cleavage)

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy for Functional Group Identification (specifically azide stretch)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears in a relatively clean region of the spectrum, between 2100 and 2160 cm⁻¹. nih.govresearchgate.netnih.gov Its presence is a clear indicator of the azide functionality.

Other expected absorption bands include:

~3000-3100 cm⁻¹: Aromatic C-H stretching.

~2850-2950 cm⁻¹: Aliphatic C-H stretching (methine and methoxy).

~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

~1080-1150 cm⁻¹: C-O stretching of the ether linkage.

The precise position of the azide stretch can be subtly influenced by its local electronic environment. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state. mdpi.commdpi.com If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the molecule and, crucially, establish the relative stereochemistry between the azido (B1232118) and methoxy groups at C-1 and C-2. It would also reveal the preferred conformation of the molecule in the crystal lattice, including the rotational arrangement (torsion angle) of the two phenyl groups relative to each other and the conformation of the ethyl bridge. The packing of molecules in the unit cell, governed by intermolecular forces, would also be elucidated. Based on studies of similar stilbene derivatives, the molecule would likely adopt a staggered conformation along the C1-C2 bond to minimize steric hindrance. researchgate.net

Other Spectroscopic Methods for Electronic and Magnetic Properties Analysis (e.g., UV-Vis, EPR)

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the two phenyl rings. The UV-Vis spectrum is expected to display absorption bands characteristic of substituted benzenes. Typically, this includes a strong absorption band (the E2-band) around 220 nm and a weaker, fine-structured band (the B-band) around 260-270 nm. researcher.liferesearchgate.net The exact wavelength and intensity of these absorptions can be influenced by the substituents on the ethyl chain.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals. libretexts.org In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore EPR silent. However, EPR spectroscopy could be a valuable tool for studying reactive intermediates generated from this compound. For example, photolysis or thermolysis of organic azides can lead to the formation of highly reactive nitrenes or other radical species, which could be detected and characterized by EPR. rsc.orgresearchgate.net

Synthetic Applications and Transformations of 2 Azido 2 Methoxy 1 Phenylethyl Benzene

Role as a Precursor for Nitrogen-Containing Heterocyclesnih.govmdpi.com

Organic azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.comresearchgate.net The azide (B81097) group in (2-Azido-2-methoxy-1-phenylethyl)benzene serves as a key functional handle for constructing various five- and six-membered rings, as well as more complex fused systems, through diverse reaction pathways, most notably cycloaddition and intramolecular cyclization reactions. nih.govmdpi.com

Synthesis of Triazole Derivatives (e.g., 1,2,3-triazoles, thiotriazoles, tetrazoles)mdpi.comresearchgate.net

The azide functionality is particularly well-suited for 1,3-dipolar cycloaddition reactions, which provide a direct and efficient route to various five-membered heterocycles containing multiple nitrogen atoms.

1,2,3-Triazoles: The most prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), which proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov Ruthenium catalysts can also be employed to yield the 1,5-disubstituted regioisomer. beilstein-journals.org this compound is expected to react readily with a wide range of terminal and internal alkynes to produce highly functionalized triazole products.

Thiotriazoles: The synthesis of 5-thiotriazoles can be achieved through multicomponent reactions involving azides, alkynes, and a sulfur source. mdpi.com These reactions demonstrate the versatility of the azide group in constructing complex heterocyclic systems in a single step. mdpi.com

Tetrazoles: Tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry, can be synthesized via the [3+2] cycloaddition of azides with nitriles. researchgate.netnih.govbeilstein-journals.org This reaction often requires a catalyst and elevated temperatures. Alternatively, isocyanides can be used in reactions like the Ugi four-component reaction, where an azide traps an intermediate nitrilium ion to form a 1,5-disubstituted tetrazole. acs.org

Table 1: Representative Cycloaddition Reactions for Heterocycle Synthesis
Target HeterocycleReactant for AzideGeneral Reaction TypeKey Features
1,2,3-TriazoleAlkyne[3+2] Cycloaddition (e.g., CuAAC)High efficiency and regioselectivity. beilstein-journals.orgnih.gov
TetrazoleNitrile or Isocyanide[3+2] CycloadditionForms a key structural motif in medicinal chemistry. researchgate.netnih.gov
5-ThiotriazoleAlkyne + Sulfur sourceMulticomponent ReactionAllows for rapid assembly of complex products. mdpi.com

Formation of Pyrroles, Pyrazoles, Isoxazoles, Oxazoles, Thiazoles, and Other Azacyclesmdpi.com

Beyond triazoles and tetrazoles, the azide group in this compound can be leveraged for the synthesis of a diverse range of other nitrogen-containing heterocycles (azacycles). mdpi.comnih.gov

Pyrroles: While not the most direct method, synthetic routes to pyrroles can involve intermediates derived from azides.

Pyrazoles: Pyrazoles can be synthesized through various methods, including the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. hilarispublisher.com However, specific multicomponent reactions involving vinyl azides, aldehydes, and tosylhydrazine provide a regioselective route to 1H-pyrazoles, highlighting the potential of azide precursors in their synthesis. organic-chemistry.org

Isoxazoles: The synthesis of isoxazoles typically proceeds through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. organic-chemistry.orgresearchgate.net While not a direct reaction of the azide in this compound, azides can be precursors in cascade reactions that generate the necessary reactive intermediates for isoxazole (B147169) formation. organic-chemistry.org

Oxazoles and Thiazoles: The synthesis of oxazoles and thiazoles often involves the reaction of α-haloketones with amides (Hantzsch synthesis) or thioamides, respectively. organic-chemistry.orgnih.gov Vinyl azides can serve as precursors to 2-(azidomethyl)oxazoles. beilstein-journals.org Although this compound is not a vinyl azide, its azide group could be incorporated into a suitable substrate that undergoes subsequent cyclization to form these heterocycles.

Synthesis of Fused Heterocycles (e.g., quinazoline (B50416) derivatives)nih.govmdpi.com

The azide group is a powerful tool for constructing fused heterocyclic systems. thieme.com Intramolecular reactions, often initiated by thermolysis or catalysis, can lead to the formation of new rings. For instance, rhodium-catalyzed C-H bond amination using aryl azides is a known strategy for accessing fused N-heterocycles. nih.gov Thermolysis of azides can generate highly reactive nitrene intermediates, which can undergo intramolecular cyclization or insertion reactions to yield fused ring systems like quinazolines. mdpi.com The specific structure of this compound, with its two phenyl rings, offers potential sites for such intramolecular cyclization reactions, paving the way for novel polycyclic scaffolds.

Conversion to Amines and Amine Derivativesmagtech.com.cn

One of the most fundamental and widely used transformations of the azide group is its reduction to a primary amine. This conversion provides access to chiral amines and their derivatives, which are crucial intermediates in synthetic and medicinal chemistry. magtech.com.cn

Reductive Transformations of the Azide Group (e.g., hydrogenolysis, Staudinger reduction, electrochemical reduction)wikipedia.orgorganic-chemistry.org

Several mild and efficient methods are available for the reduction of organic azides to primary amines, avoiding harsh conditions that could affect other functional groups in the molecule.

Hydrogenolysis: Catalytic hydrogenation is a clean and effective method for azide reduction. The reaction is typically carried out using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The only byproduct is nitrogen gas, making product isolation straightforward.

Staudinger Reduction: The Staudinger reduction is an exceptionally mild method for converting azides to amines. organic-chemistry.orgalfa-chemistry.com The reaction involves two steps: first, the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the loss of nitrogen gas. wikipedia.org In the second step, this intermediate is hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgyoutube.com This reaction is known for its high chemoselectivity and tolerance of a wide variety of functional groups. nih.gov

Electrochemical Reduction: This method offers an alternative approach, using an electric current to facilitate the reduction of the azide group. It can be a green and efficient technique, avoiding the need for chemical reducing agents.

Table 2: Comparison of Common Azide Reduction Methods
MethodReagentsKey AdvantagesByproducts
Catalytic HydrogenolysisH₂, Pd/C or PtO₂Clean reaction, high yield.N₂
Staudinger Reduction1. PPh₃ or P(n-Bu)₃ 2. H₂OExtremely mild, highly chemoselective, tolerates most functional groups. wikipedia.orgorganic-chemistry.orgN₂, R₃P=O
Electrochemical ReductionElectric currentAvoids chemical reagents, potentially greener.N₂

Preparation of Functionalized Amine Scaffoldsmagtech.com.cn

The reduction of this compound yields (2-Amino-2-methoxy-1-phenylethyl)benzene. This product is not merely a simple amine but a highly functionalized and chiral scaffold. Its structure contains:

A primary amine group, which can be readily derivatized.

A methoxy (B1213986) group.

Two phenyl groups.

Two stereogenic centers.

This combination of features makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. The primary amine can participate in a wide range of reactions, such as acylation, alkylation, reductive amination, and the formation of amides, sulfonamides, and ureas, allowing for the construction of diverse molecular architectures.

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of azide and methoxy functionalities on a diarylalkyl framework makes this compound a potentially valuable, though not widely documented, intermediate in the synthesis of complex organic molecules. Its utility is primarily projected in its capacity to serve as a versatile building block and as a precursor for introducing key functional groups.

Building Block in Multistep Organic Synthesis

While specific examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in publicly available scientific literature, its structure suggests a significant potential as a foundational component in multistep synthetic sequences. The presence of two phenyl rings provides a rigid scaffold that can be further functionalized, while the azide and methoxy groups offer handles for a variety of chemical transformations.

The general principle of employing such bifunctional molecules in multistep synthesis involves the sequential or selective reaction of its functional groups to build molecular complexity. For instance, the phenyl rings can undergo electrophilic aromatic substitution to introduce additional substituents, thereby elaborating the carbon skeleton.

Table 1: Potential Synthetic Utility of this compound as a Building Block

FeaturePotential Application in Multistep Synthesis
Diarylalkyl ScaffoldProvides a core structure for the synthesis of analogs of biologically active compounds.
Azide FunctionalityPrecursor to amines, amides, and nitrogen-containing heterocycles.
Methoxy GroupCan act as a directing group in aromatic substitutions or be cleaved to a hydroxyl group for further reactions.
StereocenterThe carbon bearing the azide and methoxy groups is a potential stereocenter, allowing for the synthesis of chiral molecules.

Strategy for Introducing Azide and Amine Functionalities in Arylalkyl Frameworks

One of the primary synthetic strategies involving this compound is its role as a precursor for the introduction of azide and, subsequently, primary amine functionalities into arylalkyl frameworks. The azide group is a versatile functional group that is relatively stable and can be carried through several synthetic steps before its conversion to an amine.

The reduction of the azide to a primary amine is a common and high-yielding transformation, which can be achieved under various conditions, including catalytic hydrogenation (e.g., H₂, Pd/C), Staudinger reduction (e.g., PPh₃, H₂O), or with reducing agents like lithium aluminum hydride (LiAlH₄). The resulting amine can then serve as a key functional group for further derivatization, such as amide bond formation, alkylation, or the construction of nitrogen-containing heterocyclic rings.

Derivatization to Other Functional Groups via Azide Reactions

The azide moiety in this compound is a synthetically rich functional group that can be transformed into a variety of other functionalities. These transformations are well-established in organic chemistry and provide access to a diverse range of compounds.

One of the most prominent reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, often catalyzed by copper(I) (the "click" reaction), is highly efficient and regioselective, providing a robust method for linking molecular fragments.

The Staudinger reaction , involving the treatment of the azide with a phosphine (e.g., triphenylphosphine), initially forms an iminophosphorane. This intermediate can then be hydrolyzed to afford a primary amine or react with an electrophile, such as an aldehyde or ketone, in an aza-Wittig reaction to yield an imine.

Furthermore, thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can undergo various reactions, including C-H insertion or addition to alkenes, to form new C-N bonds and construct complex nitrogen-containing molecules.

Table 2: Key Derivatization Reactions of the Azide Group in this compound

ReactionReagentsProduct Functional Group
Huisgen CycloadditionAlkyne, Cu(I) catalyst1,2,3-Triazole
Staudinger ReductionPPh₃, H₂OPrimary Amine
Aza-Wittig ReactionPPh₃, Aldehyde/KetoneImine
Catalytic HydrogenationH₂, Pd/CPrimary Amine
Reduction with LiAlH₄LiAlH₄Primary Amine

Due to the limited specific literature on this compound, the presented applications are based on the well-established reactivity of the functional groups present in the molecule. Further research is needed to fully explore and document the specific synthetic utility of this compound.

Future Directions and Emerging Research Avenues for 2 Azido 2 Methoxy 1 Phenylethyl Benzene Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of chemical synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental benignity. Future research on the synthesis of (2-Azido-2-methoxy-1-phenylethyl)benzene and its analogs will likely prioritize these aspects.

Current synthetic routes to similar organic azides often involve nucleophilic substitution reactions or additions to double bonds. organic-chemistry.org However, these methods can sometimes require harsh conditions or the use of hazardous reagents. A key future direction will be the development of catalytic, atom-economical processes. For instance, transition metal-catalyzed C-H azidation could offer a more direct and efficient route, minimizing the need for pre-functionalized starting materials. mdpi.com The use of biodegradable solvents, such as Cyrene, in the synthesis of azides is another promising sustainable approach that could be explored. nih.gov

Furthermore, automated synthesis platforms could provide a safer and more reproducible means of preparing organic azides, mitigating risks associated with potentially explosive intermediates. acs.org The development of one-pot, multi-component reactions that avoid the isolation of potentially unstable azide (B81097) intermediates would also be a significant step towards safer and more efficient synthetic protocols. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
Transition Metal-Catalyzed C-H AzidationHigh atom economy, direct functionalizationDevelopment of selective and robust catalysts
Use of Biodegradable SolventsReduced environmental impactSolvent screening and optimization for azide synthesis
Automated Flow ChemistryEnhanced safety and reproducibilityDevelopment of automated protocols for azide synthesis
One-Pot Multi-Component ReactionsIncreased efficiency, avoidance of isolating hazardous intermediatesDesign of novel reaction cascades

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The azide group in this compound is a versatile functional handle for a wide array of chemical transformations. masterorganicchemistry.com While the 1,3-dipolar cycloaddition ("click chemistry") is a well-established reaction of azides, future research will likely delve into less explored reactivity patterns. mdpi.com

The generation of nitrene intermediates from the thermal or photochemical decomposition of the azide group opens up possibilities for C-H insertion and amination reactions, which could be rendered stereoselective through the use of chiral catalysts. mdpi.com The intramolecular reactions of the azide with other parts of the molecule could also lead to the synthesis of novel heterocyclic scaffolds.

Furthermore, the development of new catalytic systems for the transformation of the azide group is a burgeoning area of research. For example, transition metal catalysts could enable novel cross-coupling reactions where the azide serves as a precursor to an amino group or other nitrogen-containing functionalities. uva.nl The exploration of dual catalytic systems that can activate both the azide and another functional group within the molecule could lead to complex and valuable molecular architectures.

Reaction Type Potential Products Key Research Focus
Catalytic Nitrene TransferChiral amines, heterocyclic compoundsDesign of stereoselective catalysts
Intramolecular CyclizationsNovel nitrogen-containing heterocyclesInvestigation of reaction conditions to control cyclization pathways
Transition Metal-Catalyzed Cross-CouplingFunctionalized amines and amidesDevelopment of novel catalytic systems for azide activation
Dual CatalysisComplex polyfunctional moleculesDesign of orthogonal catalytic cycles

Advanced Computational Studies for Rational Design and Mechanism Elucidation

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. researchgate.net For this compound, advanced computational studies, such as those employing Density Functional Theory (DFT), can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms. nottingham.ac.uk

Future computational work could focus on modeling the transition states of various potential reactions, allowing for the rational design of catalysts that lower activation barriers and enhance selectivity. nih.gov For instance, computational screening of different ligands for a transition metal catalyst could identify the optimal combination for a desired transformation.

Furthermore, computational studies can be used to predict the photophysical properties of this compound and its derivatives, guiding the development of new photoaffinity labels or photo-crosslinkers. nih.gov Understanding the energetics of azide decomposition and subsequent nitrene reactions through computational modeling can also contribute to the development of safer experimental protocols. bohrium.com

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Calculation of electronic structure and reaction energeticsPrediction of reactivity and reaction mechanisms
Transition State ModelingDesign of catalysts for specific transformationsIdentification of catalysts with enhanced activity and selectivity
Molecular Dynamics SimulationsStudy of conformational dynamics and solvent effectsUnderstanding of the role of molecular conformation in reactivity
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic or biological interactionsElucidation of the mechanism of action in biological systems

Integration into Supramolecular Chemistry and Materials Science

The azide group is a versatile functional group for the construction of supramolecular assemblies and advanced materials. nih.gov The linear nature of the azide can be exploited in the design of coordination polymers and metal-organic frameworks (MOFs), where it can act as a bridging ligand between metal centers. mdpi.commdpi.com The resulting materials could have interesting properties for applications in gas storage, catalysis, or sensing.

The ability of the azide group to participate in self-assembly processes can be harnessed to create functional materials. For example, azido-functionalized molecules have been shown to self-assemble on surfaces, providing a platform for further functionalization via click chemistry. nih.govresearchgate.net This approach could be used to modify the surface properties of materials, imparting new functionalities such as biocompatibility or specific recognition capabilities.

The high nitrogen content of azides also makes them interesting components for energetic materials. mdpi.com While exercising due caution, research into the controlled decomposition of polymers containing this compound units could lead to the development of new materials with tailored energy release properties.

Application Area Role of this compound Potential Properties/Functionalities
Coordination Polymers/MOFsAzide as a bridging ligandPorosity, catalytic activity, magnetic properties
Surface FunctionalizationSelf-assembly and subsequent click reactionsAltered wettability, biocompatibility, sensor capabilities
Functional PolymersIncorporation as a monomer or pendant groupCross-linking capabilities, photo-patternable materials
Energetic MaterialsHigh nitrogen contentControlled energy release

Bioorthogonal Chemistry Applications (e.g., click chemistry in biological contexts)

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes, is a powerful tool for studying and manipulating biological systems. nih.gov The azide group is a cornerstone of bioorthogonal chemistry, primarily through its participation in the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govjcmarot.com

This compound, after suitable modification to enhance its water solubility and biocompatibility, could be used as a bioorthogonal probe. For example, it could be incorporated into biomolecules such as proteins, glycans, or nucleic acids through metabolic labeling or solid-phase synthesis. mdpi.com The azide handle would then allow for the selective attachment of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and isolation of the target biomolecules. researchgate.net

The development of novel bioorthogonal reactions involving the azide group is an active area of research. nih.gov Future work could explore new reaction partners for azides that offer faster kinetics or different reactivity profiles, expanding the toolbox of bioorthogonal chemistry. The unique steric and electronic environment provided by the two phenyl groups in this compound could be exploited to fine-tune the reactivity of the azide in these new bioorthogonal transformations.

Bioorthogonal Reaction Biological Application Key Research Focus
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)In vivo imaging of biomoleculesDevelopment of more reactive and stable strained alkynes
Staudinger LigationBioconjugation and protein labelingDesign of phosphine (B1218219) reagents with improved stability and kinetics
Development of New Bioorthogonal ReactionsMultiplexed labeling and imagingExploration of novel azide-reactive partners
Photo-crosslinkingIdentification of protein-protein interactionsDesign of photoactivatable azide probes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Azido-2-methoxy-1-phenylethyl)benzene, and how can purity be optimized?

  • Methodology :

  • Step 1 : Introduce the methoxy group via nucleophilic substitution or Mitsunobu reaction on a pre-functionalized benzene derivative (e.g., using (R)-(-)-2-Methoxy-2-phenylacetic acid as a chiral precursor) .
  • Step 2 : Incorporate the azide group via diazo transfer reactions (e.g., using imidazole-1-sulfonyl azide) under controlled temperatures (0–5°C) to avoid premature decomposition.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity with HPLC (>97% by area) .
    • Key Considerations : Monitor azide stability during synthesis; avoid prolonged exposure to light or heat.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.2–3.5 ppm, azide as a singlet absence in 1H^1H).
  • IR : Identify the azide stretch (~2100 cm1^{-1}) and methoxy C-O bond (~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+.
    • Validation : Cross-reference with X-ray crystallography data if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How does the azide group in this compound influence its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodology :

  • Reaction Design : Optimize Cu(I) catalyst (e.g., TBTA ligand with CuSO4_4/sodium ascorbate) in polar aprotic solvents (DMF, THF).
  • Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants under varying temperatures (25–60°C).
  • Applications : Generate triazole-linked conjugates for drug-discovery pipelines (e.g., tagged biomolecules or polymers) .
    • Contradictions : Some studies report reduced yields due to steric hindrance from the methoxy group; mitigate via solvent polarity adjustments .

Q. What are the stability challenges of this compound under long-term storage, and how can decomposition be mitigated?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, analyzing by TLC and HPLC.
  • Optimal Storage : Store in amber vials at -20°C under inert gas (argon) to minimize azide dimerization or explosive decomposition.
    • Data Interpretation : Compare decomposition pathways (e.g., Curtius rearrangement vs. hydrolysis) using 1H^1H-NMR tracking .

Q. How can contradictory data on the biological activity of azide-containing aryl derivatives be resolved?

  • Methodology :

  • Meta-Analysis : Systematically review in vitro/in vivo studies (e.g., cytotoxicity assays, enzyme inhibition) while controlling for variables like azide positioning and solvent effects.
  • Case Study : Contrast this compound with structurally analogous compounds (e.g., 1-(2-methoxybenzoic acid) derivatives) to isolate azide-specific effects .
    • Framework : Apply qualitative contradiction analysis (e.g., triangulate spectral, kinetic, and biological data) .

Q. What computational methods predict the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Transition State Analysis : Simulate CuAAC reaction pathways to identify regioselectivity (1,4- vs. 1,5-triazole).
    • Validation : Compare computational results with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.